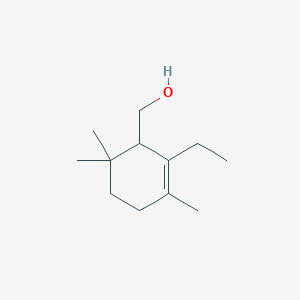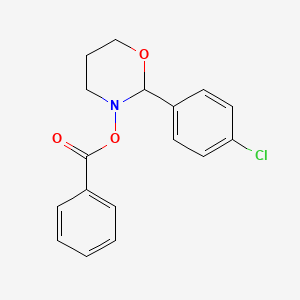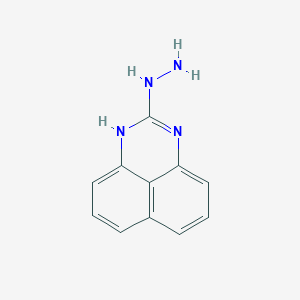
1H-Perimidin-2(3H)-one, hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Perimidin-2(3H)-one, hydrazone is a heterocyclic compound that belongs to the class of perimidine derivatives These compounds are characterized by a fused ring system containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Perimidin-2(3H)-one, hydrazone typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is widely used due to its efficiency and the high yield of the desired product. The reaction conditions often require specific reagents and controlled environments to ensure the successful formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions using automated systems to maintain consistent reaction conditions. The use of microwave irradiation in industrial processes helps in reducing reaction times and improving the overall efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Perimidin-2(3H)-one, hydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perimidine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
1H-Perimidin-2(3H)-one, hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1H-Perimidin-2(3H)-one, hydrazone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin signaling pathways . By inhibiting this enzyme, the compound can enhance insulin sensitivity and potentially be used in the treatment of type II diabetes.
Comparaison Avec Des Composés Similaires
1H-2,3-Dihydroperimidine Derivatives: These compounds share a similar core structure but differ in their specific functional groups and biological activities.
Pyrimidine Derivatives: These compounds also contain a pyrimidine ring but may have different substituents that alter their chemical and biological properties.
Uniqueness: 1H-Perimidin-2(3H)-one, hydrazone is unique due to its specific ring structure and the presence of a hydrazone group. This combination of features gives it distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
89472-97-9 |
|---|---|
Formule moléculaire |
C11H10N4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1H-perimidin-2-ylhydrazine |
InChI |
InChI=1S/C11H10N4/c12-15-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,12H2,(H2,13,14,15) |
Clé InChI |
GBZVIQVQSOJUPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


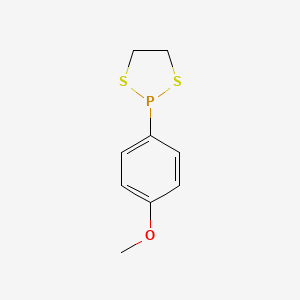
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
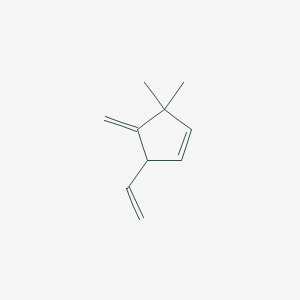
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
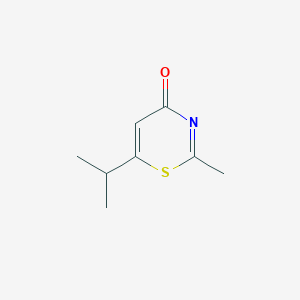
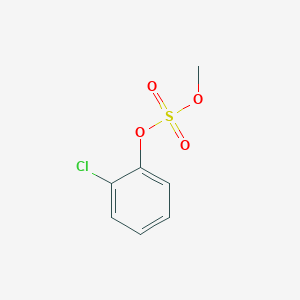
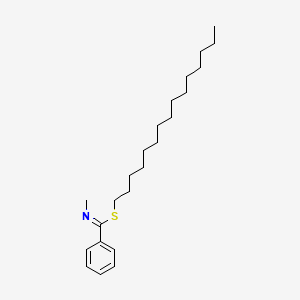
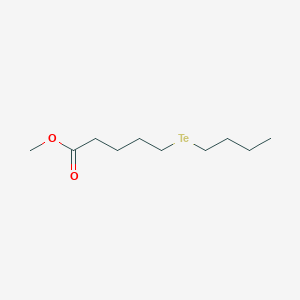
![3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol](/img/structure/B14380518.png)
